5-Bromo-2-iodo-3-methoxypyridine
Overview
Description
5-Bromo-2-iodo-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrINO and its molecular weight is 313.92 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bicyclic δ-Lactams
5-Bromo-2-iodo-3-methoxypyridine has been utilized in the synthesis of 5-functionalized 2-methoxypyridines. These pyridines are subsequently used in the efficient synthesis of bicyclic δ-lactams, which have potential pharmaceutical applications. The process involves using magnesium 'ate' complexes as key reagents under noncryogenic conditions (Sośnicki, 2009).
Crystal Structure Analysis
3-Amino-5-bromo-2-iodopyridine, derived from this compound, has been studied for its crystal structure. This research provides insights into the molecular structure and intermolecular interactions of pyridine derivatives, which are important for understanding their chemical behavior and potential applications (Bunker et al., 2008).
Development of Antiviral Agents
Research has shown the utility of this compound in the synthesis of carbocyclic analogues of uracil nucleosides. These compounds have demonstrated significant antiviral activity, particularly against herpes simplex virus. This suggests potential applications in developing new antiviral therapies (Shealy et al., 1983).
Synthesis of Functionalized Pyridines
This compound has been used in the synthesis of functionalized pyridines, which are valuable in various chemical and pharmaceutical applications. This method provides a versatile approach to creating a range of pyridine derivatives, demonstrating the compound's importance in synthetic chemistry (Song et al., 2004).
Preparation of Metal-complexing Molecular Rods
The compound has been involved in the synthesis of brominated and dibrominated bipyridines and bipyrimidines. These are useful for the preparation of metal-complexing molecular rods, indicating potential applications in materials science and coordination chemistry (Schwab et al., 2002).
Synthesis of Gold Complexes with Potential Anticancer Activity
This compound has been utilized in the synthesis of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes. These complexes have shown promising activity against cancer cell lines, particularly ovarian cancer, suggesting potential applications in anticancer drug development (Gallati et al., 2020).
Mechanism of Action
Target of Action
5-Bromo-2-iodo-3-methoxypyridine is a halogenated heterocycle . It’s important to note that the targets can vary depending on the context of the biochemical system in which the compound is introduced.
Mode of Action
As a halogenated heterocycle, it may participate in various chemical reactions, potentially acting as an intermediate in the synthesis of more complex molecules .
Biochemical Pathways
As a halogenated heterocycle, it could potentially be involved in a variety of biochemical processes, depending on its specific targets and the context of the system .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-2-iodo-3-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling. By affecting MAPK pathways, this compound can alter gene expression patterns and impact cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular processes .
Properties
IUPAC Name |
5-bromo-2-iodo-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQBZOJQDBRHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640101 | |
Record name | 5-Bromo-2-iodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-60-1 | |
Record name | 5-Bromo-2-iodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.